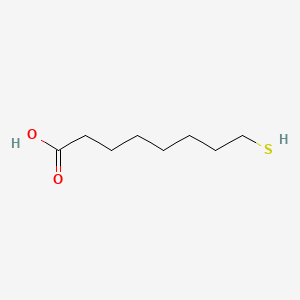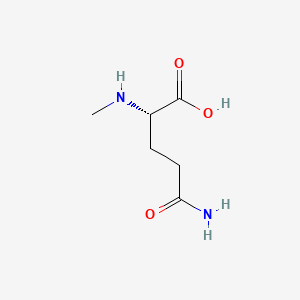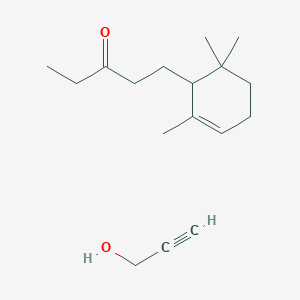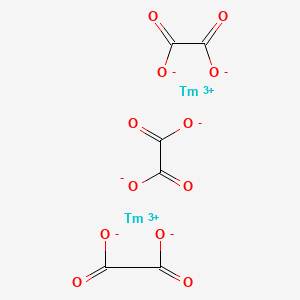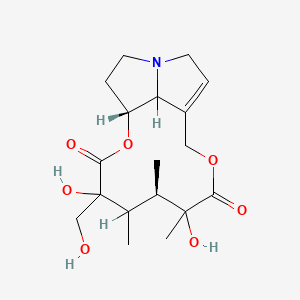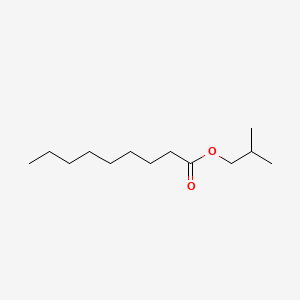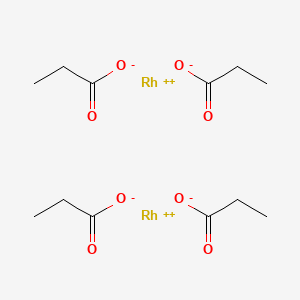
3-(3,4,5-三甲氧基苯基)丙酸乙酯
描述
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) is a synthetic chemical compound that has recently been explored for a variety of applications. It is a colorless, odorless liquid that is soluble in water and other organic solvents. ETMP has been studied for its potential use in the synthesis of pharmaceuticals, biocides, and other chemicals. In addition, ETMP has been investigated for its potential applications in scientific research.
科学研究应用
蛋白质组学研究
3-(3,4,5-三甲氧基苯基)丙酸乙酯因其化学性质被用于蛋白质组学研究。 它作为一种专门的试剂,用于研究蛋白质结构和功能,特别是在蛋白质的鉴定和定量中,以及在蛋白质-蛋白质相互作用的研究中 .
抗惊厥和镇静剂开发
该化合物一直是设计和合成具有潜在抗惊厥和镇静特性的新型衍生物的基础。 研究表明,3-(3,4,5-三甲氧基苯基)丙酸乙酯的某些酰胺衍生物在癫痫模型和镇静试验中表现出显著的疗效,表明它们可用于开发治疗癫痫和焦虑症的新疗法 .
抗癌研究
三甲氧基苯基 (TMP) 基团是 3-(3,4,5-三甲氧基苯基)丙酸乙酯结构的一部分,在抗癌研究中显示出前景。 具有 TMP 部分的化合物已证明能够抑制参与癌细胞增殖的关键蛋白质,例如微管蛋白、热休克蛋白 90 (Hsp90) 等,使其成为寻找新型抗癌药物的宝贵工具 .
抗微生物和抗真菌应用
与 3-(3,4,5-三甲氧基苯基)丙酸乙酯相关的化合物已显示出抗微生物和抗真菌活性。 这些特性在开发针对耐药细菌和真菌菌株的新疗法中尤为重要,为感染性疾病研究领域做出了贡献 .
抗寄生虫活性
研究还探索了该化合物在对抗寄生虫感染中的应用。 含有 TMP 基团的衍生物对引起利什曼病、疟疾和锥虫病等疾病的寄生虫显示出有效性,表明其在抗寄生虫药物开发中的潜在应用 .
神经药理学
在神经药理学领域,3-(3,4,5-三甲氧基苯基)丙酸乙酯是合成与中枢神经系统相互作用的化合物的关键前体。 这些相互作用可以导致开发针对阿尔茨海默病、抑郁症和偏头痛等神经系统疾病的药物 .
传统医学
远志的根提取物,其中含有 3-(3,4,5-三甲氧基苯基)丙酸乙酯,在中国、日本和韩国的传统医学中用作镇静剂。 这突出了其在开发天然镇静产品中的潜在应用 .
药物设计中的药效团
存在于 3-(3,4,5-三甲氧基苯基)丙酸乙酯中的 TMP 功能基团是药物设计中的一种多功能药效团。 它是各种生物活性分子(天然和合成的)的分子结构中的关键组成部分,这些分子被用于广泛的治疗药物中 .
作用机制
Target of Action
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined by several investigations to decrease the biological activity of such analogs .
Biochemical Pathways
The TMP group affects various biochemical pathways. For instance, it inhibits tubulin, a globular protein that is the main constituent of the microtubules of living cells . It also inhibits Hsp90, a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation . Additionally, it inhibits TrxR, an enzyme that plays a role in cell growth and death .
Result of Action
The result of the action of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is diverse due to the TMP group’s wide range of targets. For example, it has shown notable anti-cancer effects . It also has potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
生化分析
Biochemical Properties
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit Taq polymerase and telomerase, which are crucial enzymes in DNA replication and maintenance . Additionally, it triggers caspase activation, which is involved in the process of apoptosis or programmed cell death . The compound also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation, which are essential components of cell signaling pathways .
Cellular Effects
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of ERK2 and ERKs phosphorylation can lead to alterations in cell proliferation and differentiation . Furthermore, its role in caspase activation suggests that it can induce apoptosis in certain cell types, thereby affecting cell survival and turnover .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of Taq polymerase and telomerase occurs through direct binding interactions, which prevent these enzymes from carrying out their functions in DNA replication and maintenance . Additionally, the compound’s ability to trigger caspase activation and inhibit ERKs phosphorylation involves complex signaling pathways that ultimately lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and continuous induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to achieve noticeable biological activity . At excessively high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can lead to the production of metabolites that may have distinct biological activities . Additionally, its effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall impact on cellular function .
属性
IUPAC Name |
ethyl 3-(3,4,5-trimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBWQZGGKFGQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220586 | |
| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70311-20-5 | |
| Record name | Ethyl 3,4,5-trimethoxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70311-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070311205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


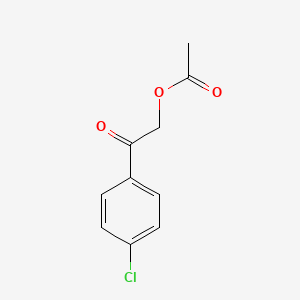
![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)
